Cas no 2138050-11-8 (4-(5-bromo-2-methylcyclohexyl)-1-ethyl-1H-pyrazole)

4-(5-bromo-2-methylcyclohexyl)-1-ethyl-1H-pyrazole 化学的及び物理的性質
名前と識別子
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- 4-(5-bromo-2-methylcyclohexyl)-1-ethyl-1H-pyrazole
- EN300-1157448
- 2138050-11-8
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- インチ: 1S/C12H19BrN2/c1-3-15-8-10(7-14-15)12-6-11(13)5-4-9(12)2/h7-9,11-12H,3-6H2,1-2H3
- InChIKey: BLNWRKJPXVSBJZ-UHFFFAOYSA-N
- ほほえんだ: BrC1CCC(C)C(C2C=NN(CC)C=2)C1
計算された属性
- せいみつぶんしりょう: 270.07316g/mol
- どういたいしつりょう: 270.07316g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 17.8Ų
4-(5-bromo-2-methylcyclohexyl)-1-ethyl-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1157448-0.1g |
4-(5-bromo-2-methylcyclohexyl)-1-ethyl-1H-pyrazole |
2138050-11-8 | 0.1g |
$1183.0 | 2023-06-09 | ||
Enamine | EN300-1157448-0.5g |
4-(5-bromo-2-methylcyclohexyl)-1-ethyl-1H-pyrazole |
2138050-11-8 | 0.5g |
$1289.0 | 2023-06-09 | ||
Enamine | EN300-1157448-2.5g |
4-(5-bromo-2-methylcyclohexyl)-1-ethyl-1H-pyrazole |
2138050-11-8 | 2.5g |
$2631.0 | 2023-06-09 | ||
Enamine | EN300-1157448-5.0g |
4-(5-bromo-2-methylcyclohexyl)-1-ethyl-1H-pyrazole |
2138050-11-8 | 5g |
$3894.0 | 2023-06-09 | ||
Enamine | EN300-1157448-1.0g |
4-(5-bromo-2-methylcyclohexyl)-1-ethyl-1H-pyrazole |
2138050-11-8 | 1g |
$1343.0 | 2023-06-09 | ||
Enamine | EN300-1157448-0.05g |
4-(5-bromo-2-methylcyclohexyl)-1-ethyl-1H-pyrazole |
2138050-11-8 | 0.05g |
$1129.0 | 2023-06-09 | ||
Enamine | EN300-1157448-10.0g |
4-(5-bromo-2-methylcyclohexyl)-1-ethyl-1H-pyrazole |
2138050-11-8 | 10g |
$5774.0 | 2023-06-09 | ||
Enamine | EN300-1157448-0.25g |
4-(5-bromo-2-methylcyclohexyl)-1-ethyl-1H-pyrazole |
2138050-11-8 | 0.25g |
$1235.0 | 2023-06-09 |
4-(5-bromo-2-methylcyclohexyl)-1-ethyl-1H-pyrazole 関連文献
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
4-(5-bromo-2-methylcyclohexyl)-1-ethyl-1H-pyrazoleに関する追加情報
4-(5-Bromo-2-Methylcyclohexyl)-1-Ethyl-1H-Pyrazole: A Comprehensive Overview
The compound 4-(5-bromo-2-methylcyclohexyl)-1-ethyl-1H-pyrazole, identified by the CAS number 2138050-11-8, is a highly specialized organic molecule with significant applications in various fields of chemistry. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. The structure of this compound is characterized by a pyrazole ring substituted with an ethyl group at position 1 and a 5-bromo-2-methylcyclohexyl group at position 4. These substituents contribute to the unique chemical properties and reactivity of the molecule.
Recent studies have highlighted the potential of 4-(5-bromo-2-methylcyclohexyl)-1-ethyl-1H-pyrazole in drug discovery and development. The pyrazole ring is known for its ability to act as a scaffold for various bioactive molecules, making it a valuable component in medicinal chemistry. The bromine and methyl substituents on the cyclohexane ring further enhance the molecule's versatility, allowing for diverse interactions with biological targets. Researchers have explored its potential as an inhibitor of specific enzymes and receptors, which could lead to innovative therapeutic agents for conditions such as cancer, inflammation, and neurodegenerative diseases.
In addition to its medicinal applications, this compound has shown promise in materials science. The combination of the pyrazole moiety and the cyclohexane substituent provides unique electronic properties, making it a candidate for advanced materials such as organic semiconductors and sensors. Recent advancements in nanotechnology have leveraged these properties to develop high-performance electronic devices with improved efficiency and stability.
The synthesis of 4-(5-bromo-2-methylcyclohexyl)-1-ethyl-1H-pyrazole involves a multi-step process that combines principles from organic synthesis and catalysis. Key steps include the formation of the pyrazole ring through cyclization reactions, followed by functionalization with the cyclohexane substituent. Modern techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to optimize the synthesis process, ensuring higher yields and better purity.
From an environmental perspective, researchers have also investigated the biodegradability and ecological impact of this compound. Studies suggest that under certain conditions, it can undergo microbial degradation, reducing its persistence in natural environments. This information is crucial for assessing its safety profile and ensuring sustainable practices in its production and use.
In conclusion, 4-(5-bromo-2-methylcyclohexyl)-1-ethyl-1H-pyrazole represents a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure, combined with recent advancements in chemical synthesis and materials science, positions it as a valuable tool for addressing complex challenges in medicine, technology, and environmental sustainability.
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